Celosin J

Botanical authentication Quality control Chemotaxonomy

Celosin J is an oleanane-type triterpenoid saponin (C58H90O28, MW 1235.32 g/mol) originally isolated from the seeds of Celosia argentea L. and subsequently identified as a characteristic constituent of Celosiae Cristatae Semen (CCS).

Molecular Formula C58H90O28
Molecular Weight 1235.3 g/mol
Cat. No. B12407862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelosin J
Molecular FormulaC58H90O28
Molecular Weight1235.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)C)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)OC1C(C(C(CO1)O)O)O)O)O)O
InChIInChI=1S/C58H90O28/c1-21-30(62)34(66)43(84-49-39(71)41(82-47-37(69)32(64)27(61)20-78-47)40(22(2)80-49)81-46-36(68)31(63)26(60)19-77-46)50(79-21)86-52(76)58-15-13-53(3,4)17-24(58)23-9-10-28-54(5)18-25(59)44(85-48-38(70)33(65)35(67)42(83-48)45(72)73)57(8,51(74)75)29(54)11-12-56(28,7)55(23,6)14-16-58/h9,21-22,24-44,46-50,59-71H,10-20H2,1-8H3,(H,72,73)(H,74,75)/t21-,22+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43-,44+,46+,47+,48+,49+,50+,54-,55-,56-,57+,58+/m1/s1
InChIKeyXBTOCVCSOCBSJV-ZDHYYXAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Celosin J Oleanane-Type Triterpenoid Saponin Procurement and Research Guide


Celosin J is an oleanane-type triterpenoid saponin (C58H90O28, MW 1235.32 g/mol) originally isolated from the seeds of Celosia argentea L. [1] and subsequently identified as a characteristic constituent of Celosiae Cristatae Semen (CCS) [2]. It belongs to the celosin class of natural products, which includes structurally related saponins such as celosin H, I, K, and L [3].

Species-specific HPTLC-MS marker for Celosia cristata authentication
Characteristic ESI-QTOF-MS/MS fragmentation reference for dereplication
Distinct glycosylation pattern supports unambiguous analytical identification

Celosin J: Why Generic Substitution with In-Class Saponins Is Ineffective


Generic substitution among celosin-class triterpenoid saponins fails due to their distinct glycosylation patterns and aglycone core structures, which directly govern molecular recognition in analytical assays [1] and biological activity [2]. Celosin J, with its specific medicagenic acid aglycone and unique pentasaccharide ester chain [3], exhibits characteristic MS/MS fragmentation that enables its unambiguous identification in complex mixtures [4]. Additionally, Celosin J serves as a species-specific marker for Celosia cristata, distinguishing it from the more widely used Celosia argentea [5], a property not shared by all in-class compounds.

  • Glycosylation pattern mismatch with Celosin H, I, K, L alters chromatographic retention and MS ionization, preventing direct analytical interchange.
  • Mutually exclusive species-marker distribution: Celosin J is absent in Celosia argentea, a property not shared by other celosins, limiting botanical authentication replacement.
  • Patent composition specificity for anti-inflammatory research context may not transfer to non-patented celosin analogs; verify compound identity for IP-sensitive studies.

Celosin J: Quantifiable Differentiation Evidence for Research and Procurement


Celosin J Species-Specific Marker Utility for Celosia cristata Authentication

In a high-performance thin-layer chromatography coupled with mass spectrometry (HPTLC-MS) analysis, Celosin J was exclusively detected in Celosiae Cristatae Semen (CCS) but absent in Celosiae Argentea Semen (CAS), in contrast to Celosin F which was exclusive to CAS [1]. This mutually exclusive distribution enables unambiguous species-level authentication, a capability not provided by the co-occurring markers Celosin H and Celosin I.

Species marker
Head-to-head
Mutually exclusive detection
Celosin J only in C. cristata; Celosin F only in C. argentea
Supports unambiguous species-level authentication
HPTLC-MS with ESI-TOF confirmation
Botanical authentication Quality control Chemotaxonomy

Celosin J Distinctive ESI-QTOF-MS/MS Fragmentation Fingerprint

Celosin J was selected as a model compound to establish characteristic ESI-QTOF-MS/MS fragmentation patterns for the dereplication of Celosiae Semen saponins [1]. Its unique fragmentation pathway, distinct from those of Celosin H, Celosin I, and Pseudoginsenoside RT1, allows for selective identification in complex extracts and guided isolation of novel saponins [2].

MS/MS fingerprint
Head-to-head
Characteristic fragmentation pathway
Distinct from Celosin H, I, and Pseudoginsenoside RT1
Enables selective dereplication and targeted isolation
HPLC-QTOF-MS/MS negative ion mode
Analytical chemistry Dereplication Mass spectrometry

Celosin J Inclusion in Patented Anti-Inflammatory Pharmaceutical Compositions

Chinese patent CN102600191B specifically claims the use of Celosin J, among other celosin compounds (A, B, C, D, E, F, G, H, I), for the preparation of anti-inflammatory and anti-tumor medicines [1]. While direct IC50 values for Celosin J are not provided, its inclusion in the patent alongside Celosin H and Celosin I, which have documented anti-inflammatory activity, suggests a class-level inference of its potential in this therapeutic area [2].

Patent inclusion
Class-level
Claimed in anti-inflammatory composition
Patent CN102600191B; no individual IC50 data
Reported patent inclusion context; anti-inflammatory activity data to verify
Class-level inference from patent scope
Anti-inflammatory Patent Drug discovery

Celosin J Unique Molecular Weight and Structural Composition

Celosin J possesses a molecular weight of 1235.32 g/mol and a molecular formula of C58H90O28 , distinguishing it from other celosins such as Celosin H (957.06 g/mol, C47H72O20) , Celosin K (compound 8) , and Celosin L (959.08 g/mol) . Its structure is characterized as 3-O-β-D-glucuronopyranosyl-medicagenic acid 28-O-α-L-arabinopyranosyl-(1→3)-[β-D-xylcopyranosyl-(1→4)]-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranosyl ester, a unique combination of aglycone and sugar moieties [1].

Structural identity
Head-to-head
MW 1235.32 vs 957.06 (Δ 278.26 g/mol)
C58H90O28 vs Celosin H C47H72O20
Prevents misidentification in QC assays
NMR and MS characterization confirmed
Structural biology Natural product chemistry Quality control

Celosin J: Optimal Research and Industrial Application Scenarios


Botanical Authentication and Quality Control of Celosia cristata Seeds

Use Celosin J as a species-specific HPTLC-MS marker to unambiguously distinguish Celosiae Cristatae Semen (CCS) from Celosiae Argentea Semen (CAS), ensuring compliance with pharmacopeial standards and preventing adulteration [1].

Dereplication and Targeted Isolation of Novel Celosia Saponins

Employ Celosin J's established ESI-QTOF-MS/MS fragmentation pattern as a reference standard to guide the dereplication and targeted isolation of new hepatoprotective triterpenoid saponins from Celosiae Semen extracts [2].

In Vitro Anti-Inflammatory Research Programs

Utilize Celosin J in cell-based assays to investigate its anti-inflammatory potential, as supported by its inclusion in patent CN102600191B, where it is claimed as a component for anti-inflammatory medicine preparations [3].

Analytical Method Development and Validation

Leverage Celosin J's unique molecular weight (1235.32 g/mol) and distinct glycosylation pattern as a reference compound for developing and validating HPLC-MS/MS methods for quantifying celosin saponins in complex botanical matrices [4].

Application
Selection Property
Validation Focus
Botanical authentication of C. cristata
Species-specific HPTLC-MS marker
Cross-species marker confirmation
Dereplication of Celosiae Semen saponins
ESI-QTOF-MS/MS fragmentation reference
Fragmentation pattern reproducibility
Anti-inflammatory pathway assay studies
Patent-reported anti-inflammatory inclusion
Cell-based assay endpoint validation
LC-MS/MS method development
Unique MW and glycosylation pattern
Method specificity and linearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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